methyl 4-amino-1H-indole-6-carboxylate
Overview
Description
Methyl 4-amino-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Scientific Research Applications
Methyl 4-amino-1H-indole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential as an antiviral and anticancer agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
While specific safety and hazard information for “methyl 4-amino-1H-indole-6-carboxylate” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Future Directions
Mechanism of Action
Target of Action
Methyl 4-amino-1H-indole-6-carboxylate, also known as Methyl 4-amino-6-indolecarboxylate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been reported to have diverse biological activities , suggesting that they may affect multiple biochemical pathways. For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound could have a broad range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1H-indole-6-carboxylate typically involves the construction of the indole ring system followed by functional group modifications. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes and continuous flow techniques to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in large-scale synthesis . These methods allow for the precise introduction of various substituents on the indole ring, facilitating the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1H-indole-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted indoles, depending on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
Indole-6-carboxylic acid methyl ester: Used in the synthesis of various pharmaceuticals and industrial chemicals.
Uniqueness
Methyl 4-amino-1H-indole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group at the 4-position and a carboxylate ester at the 6-position makes it a versatile intermediate for further chemical modifications and applications .
Properties
IUPAC Name |
methyl 4-amino-1H-indole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZJHJRWIVNSIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C=CNC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557891 | |
Record name | Methyl 4-amino-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121561-15-7 | |
Record name | Methyl 4-amino-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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